2-(2-Fluoroethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Overview

Description

The closest compounds I found are 2-Fluoroethyl fluoroacetate and 2-Fluoroethyl 2,2,2-trifluoroethanesulfonate . These are fluorinated compounds, which are often used in the synthesis of various organic molecules due to their unique reactivity.

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For example, the molecular formula of 2-Fluoroethyl fluoroacetate is C4H6F2O2 , and for 2-Fluoroethyl 2,2,2-trifluoroethanesulfonate, it’s CHFOS .Chemical Reactions Analysis

Fluorinated compounds are known for their unique reactivity. For instance, 2-[18F]Fluoroethyltosylate ([18F]FEtOTs) is a well-known 18F-fluoroalkylating agent widely used to synthesize radiotracers for positron emission tomography .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, 2-Fluoroethyl fluoroacetate has a molecular formula of C4H6F2O2 and an average mass of 124.086 Da .Scientific Research Applications

Antibacterial Activity

Research on compounds structurally related to 2-(2-Fluoroethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid focuses on their potential as antibacterial agents. For instance, studies have shown that certain pyridonecarboxylic acids, which are chemically similar, possess significant antibacterial activity due to their novel structural modifications. These compounds, including derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and quinoline-3-carboxylic acid, have been synthesized and evaluated for their effectiveness against various bacterial strains. Notably, modifications such as the introduction of fluoroethyl groups have enhanced their antibacterial properties. These findings suggest a promising avenue for the development of new antibacterial drugs that could be effective against a range of bacterial infections (Egawa et al., 1984), (Tani et al., 1982).

Phototoxicity and Chemical Stability

Fluorinated compounds, similar to the one , have been studied for their phototoxic effects and chemical stability, which are crucial for their application in medicinal chemistry. For example, fluorinated quinolones have demonstrated notable phototoxicity, which has implications for their therapeutic use. Understanding these properties is essential for the development of safer and more effective antibacterial agents. This research highlights the importance of assessing both the therapeutic potential and the safety profile of new compounds (Fasani et al., 1999).

Synthesis and Evaluation of Analogues

The synthesis of analogues to this compound has been an area of active research, aiming to explore the antibacterial activity of novel quinolone and naphthyridine derivatives. These efforts include the development of compounds with enhanced antibacterial properties against both gram-positive and gram-negative bacteria. The research focuses on structural modifications to improve efficacy and reduce toxicity, contributing to the discovery of new therapeutic agents (Matsumoto et al., 1984).

Mechanism of Action

The mechanism of action of fluorinated compounds can vary widely depending on their structure and the context in which they’re used. For example, O-(2-18F-fluoroethyl)-L-tyrosine (18F-FET) is a PET tracer for glioma imaging, and its uptake is suggested to be driven by an overexpression of the L-type amino-acid transporter 1 (LAT1) .

Safety and Hazards

properties

IUPAC Name |

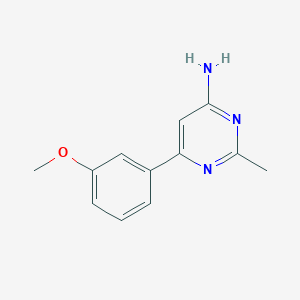

2-(2-fluoroethyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-3-4-14-10(15)6-8-5-7(11(16)17)1-2-9(8)13-14/h6-7H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQQBFHMDLIBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN(C(=O)C=C2CC1C(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)

![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)